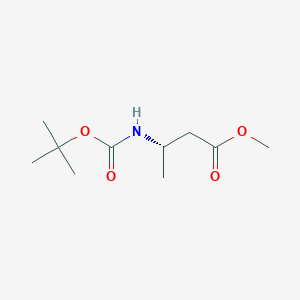
2-Amino-3-methyl-4-methylsulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-4-methylsulfanylbutanoic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine in the brain and other tissues. Due to its unique properties, MSO has been extensively studied in various research fields, including neuroscience, biochemistry, and pharmacology.
Mécanisme D'action
MSO exerts its inhibitory effect on glutamine synthetase by binding to the active site of the enzyme and blocking its catalytic activity. This leads to a decrease in the conversion of glutamate to glutamine, which in turn affects various metabolic pathways in the brain and other tissues.
Effets Biochimiques Et Physiologiques
MSO has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to increase the levels of glutamate and other neurotransmitters in the brain, leading to excitotoxicity and neuronal damage. It has also been shown to affect the levels of various amino acids and metabolites in the brain, leading to alterations in energy metabolism and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MSO is a potent and selective inhibitor of glutamine synthetase, making it a valuable tool for studying the role of this enzyme in different physiological and pathological conditions. However, its use in lab experiments is limited by its toxicity and potential side effects. MSO has been shown to induce seizures and other neurological symptoms in animals, and caution should be taken when using it in experimental models.
Orientations Futures
There are several future directions for research on MSO and its role in different physiological and pathological conditions. One area of interest is the development of new and more selective inhibitors of glutamine synthetase that can be used in clinical settings. Another area of interest is the study of the effects of MSO on different metabolic pathways and signaling pathways in the brain and other tissues. Finally, the development of new experimental models and techniques for studying the effects of MSO on brain function and behavior is an important direction for future research.
Méthodes De Synthèse
MSO can be synthesized through a multistep process starting from L-2-Amino-3-methyl-4-methylsulfanylbutanoic acid. The first step involves the oxidation of 2-Amino-3-methyl-4-methylsulfanylbutanoic acid to 2-Amino-3-methyl-4-methylsulfanylbutanoic acid sulfoxide, which is then reduced to MSO using sodium borohydride. The final product is purified through recrystallization and chromatography.
Applications De Recherche Scientifique
MSO has been widely used in scientific research as a tool to study glutamine synthetase activity and its role in various physiological and pathological conditions. It has been shown to inhibit glutamine synthetase in the brain and other tissues, leading to a decrease in glutamine levels and an increase in glutamate levels. This effect has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease.
Propriétés
IUPAC Name |
2-amino-3-methyl-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHATNWAMGXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-4-methylsulfanylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)






![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)



![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)

